molecular formula C12H10BrNO3 B1492072 Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate CAS No. 2098137-01-8

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate

Cat. No. B1492072
CAS RN: 2098137-01-8
M. Wt: 296.12 g/mol
InChI Key: DLAXLEKTFJGZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate, also known as EBO, is an organic compound that has a wide range of applications in scientific research. It is a versatile chemical that has been used in a variety of experiments, from biochemical and physiological studies to drug synthesis and drug design. It is a versatile compound that can be used in a variety of ways in the laboratory, and it has been used in a variety of research applications.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

A primary area of interest involves the use of ethyl oxazole carboxylates and related compounds in the synthesis of heterocyclic structures. For example, studies have demonstrated the use of aryl radical building blocks, such as 2-(2-Bromophenyl)ethyl groups, in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This method facilitates the creation of complex molecular architectures through intramolecular homolytic aromatic substitution, leveraging the versatility of azoles (imidazoles, pyrroles, indoles, and pyrazoles) as substrates (Allin et al., 2005). Furthermore, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate offers an efficient route to (hetero)aryloxazoles, showcasing the compound's role in facilitating regiocontrolled synthesis of oxazole derivatives (Verrier et al., 2008).

Contributions to Material Science

Beyond pharmaceutical applications, ethyl oxazole carboxylates have found utility in materials science, particularly in corrosion protection. A novel triazole derivative, for instance, was investigated for its potential as an anti-corrosion agent for mild steel in acidic environments. The study demonstrated that the derivative could significantly reduce corrosion, acting as a mixed-type inhibitor and adhering to the Langmuir adsorption isotherm. This research underscores the compound's applicability in developing new materials with enhanced resistance to chemical degradation (Rahmani et al., 2019).

Antimicrobial and Anticonvulsant Research

In the realm of medicinal chemistry, derivatives of ethyl oxazole carboxylates have been synthesized and evaluated for their antimicrobial properties. For instance, some newly synthesized 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole derivatives exhibited activity against various microorganisms, though their applications are strictly scientific in nature, avoiding any drug-related contexts (Demirbas et al., 2004). Additionally, a series of 3-aminopyrroles, synthesized starting from acetophenone and glycine derivatives, showed anticonvulsant activity in several test models, highlighting the potential of ethyl oxazole carboxylate derivatives in neurological research (Unverferth et al., 1998).

properties

IUPAC Name

ethyl 5-(3-bromophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAXLEKTFJGZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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